molecular formula C24H25N3 B1486565 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone CAS No. 1274948-12-7

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone

Cat. No.: B1486565
CAS No.: 1274948-12-7
M. Wt: 355.5 g/mol
InChI Key: ZBZXBQAWGRIJEX-UHFFFAOYSA-N
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Description

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone is a complex organic compound with the molecular formula C24H25N3 and a molecular weight of 355.49 g/mol. This compound belongs to the carbazole family, which are nitrogen-containing heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone typically involves the reaction of 9-ethylcarbazole-3-carboxaldehyde with N-ethyl-N-(o-tolyl)hydrazine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as dichloromethane or ethanol is common.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of other carbazole derivatives, which are valuable in organic synthesis and material science.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use in drug development, particularly in the treatment of melanoma and other cancers.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of its anticancer properties, it may inhibit certain enzymes or signaling pathways involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

  • 9-Ethyl-9H-carbazole-3-carbaldehyde: A related compound with potential anti-melanoma properties.

  • N-substituted carbazole derivatives: Other derivatives within the carbazole family that share similar structural features and biological activities.

Uniqueness: 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone stands out due to its specific substitution pattern and the presence of both ethyl and o-tolyl groups, which may contribute to its unique biological and chemical properties.

This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at uncovering its full potential and applications.

Biological Activity

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone (ECCA) is a derivative of carbazole, a compound known for its diverse biological activities, including antitumor properties. This article explores the biological activity of ECCA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C24_{24}H25_{25}N3_3
  • Molecular Weight : 355.49 g/mol
  • Purity : >98.0% (HPLC)
  • Appearance : White to light yellow powder or crystal
  • Melting Point : 116.0 to 120.0 °C
  • Solubility : Soluble in toluene

ECCA exhibits its biological activity primarily through the reactivation of the p53 tumor suppressor pathway, which is crucial in regulating cell cycle and apoptosis. The compound has shown selective cytotoxicity towards melanoma cells while sparing normal human melanocytes. This selectivity is significant for developing targeted cancer therapies.

Antitumor Activity

Recent studies have demonstrated that ECCA significantly inhibits the growth of melanoma cells by inducing apoptosis. The following mechanisms have been identified:

  • Inhibition of Cell Proliferation : ECCA reduces the proliferation of both BRAF-mutated and wild-type melanoma cells.
  • Induction of Apoptosis : The compound increases caspase activity, leading to programmed cell death in melanoma cells.
  • Selective Toxicity : ECCA shows minimal effects on normal cells, which highlights its potential as a safer therapeutic option.

Table 1: Summary of ECCA's Biological Activities

Activity TypeDescription
AntitumorInhibits growth of melanoma cells through apoptosis
MechanismReactivates p53 pathway; increases caspase activity
SelectivityMinimal toxicity to normal human melanocytes

Case Studies and Research Findings

A pivotal study published in PMC highlighted the antitumor efficacy of ECCA against melanoma. The research indicated that ECCA not only inhibited cell growth in vitro but also demonstrated significant tumor suppression in vivo without evident toxic effects on normal tissues .

Another investigation focused on the structural modifications of carbazole derivatives, noting that specific substitutions could enhance biological activity and selectivity towards cancer cells . These findings suggest a promising avenue for further research into ECCA and similar compounds.

Properties

IUPAC Name

N-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3/c1-4-26-23-13-9-7-11-20(23)21-16-19(14-15-24(21)26)17-25-27(5-2)22-12-8-6-10-18(22)3/h6-17H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZXBQAWGRIJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3C)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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